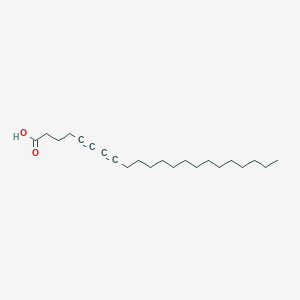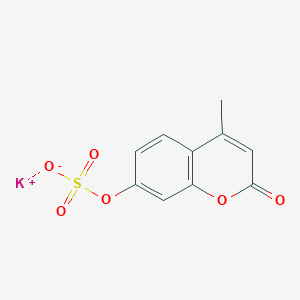
2-Nitrophenyl beta-D-cellobioside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of conformationally constrained glucopyranosides, including 2-nitrophenyl beta-D-cellobioside analogues, has been achieved through methods aiming to lock the glucopyranosyl moiety in a specific conformation. For example, Blériot et al. (2004) synthesized isopropyl and p-nitrophenyl α- and β- d -glucopyranosides, restrained in a conformation close to B2,5 via an oxymethylene bridge, and incorporated these moieties into a disaccharide to afford a conformationally restrained cellobiose analogue (Blériot et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-nitrophenyl beta-D-cellobioside and its analogues has been characterized through various analytical techniques, including X-ray diffraction and solid-state 13C NMR. These studies reveal insights into the conformational preferences of the glucopyranoside moieties and the effects of substituents on these conformations (Temeriusz et al., 2005).
Wissenschaftliche Forschungsanwendungen
Biodegradation of Cellulose : Bacillus sp. D04's bifunctional cellulase demonstrates potential in the biodegradation of cellulose and 2-Nitrophenyl beta-D-cellobioside. This can significantly contribute to the degradation of cellulose-based biomaterials (Han, Yoo, & Kang, 1995).
Cancer Therapy Selectivity : Enzymes from various fungi, which can cleave 2-Nitrophenyl beta-D-cellobioside, show promise in enhancing the selectivity of tumor therapy. This is achieved by cleaving inactive transport forms of cancerostatic substances in the acidic pH region of malignant tumors (Butschak, Förster, & Graffi, 1976).
Biofuel Production and Biodegradation : Thermobifida fusca Cel5Acd can hydrolyze 2-Nitrophenyl beta-D-cellobioside to produce cellobiose and p-nitrophenol. This process has potential applications in biofuel production and the biodegradation of cellulosic materials (Dingee & Anton, 2010).
Enzyme Activity Enhancement : Cellobiose dehydrogenase can enhance the activity of Phanerochaete chrysosporium cellobiohydrolase I on 2-Nitrophenyl beta-D-cellobioside by increasing its affinity for the substrate, rather than increasing the hydrolysis rate (Igarashi, Samejima, & Eriksson, 1998).
Enzymatic Hydrolysis : Bacillus endoglucanase in family D catalyzes the stereoselective hydrolysis of 2-Nitrophenyl beta-D-cellobioside to generate alpha-cellobiose (Kawaminami, Ozaki, & Ito, 1995).
Sensitive Assays for Enzyme Activity : A sensitive assay using dynamic ultraviolet spectroscopy has been developed for determining cellobiohydrolase I activity on 2-Nitrophenyl beta-D-cellobioside, providing more accurate parameters for catalysis reactions (Wu, Zhao, & Gao, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLRDYAFVRUDE-KFRZSCGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Nitrophenylbeta-D-cellobioside | |
CAS RN |
70867-33-3 | |
| Record name | 2-Nitrophenyl 4-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70867-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)








